molecular formula C14H12F5NO2 B598973 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone CAS No. 1198287-09-0

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B598973
CAS No.: 1198287-09-0
M. Wt: 321.247
InChI Key: LXHBFJXPZNAZHS-UHFFFAOYSA-N
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Description

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone is a synthetic organic compound with the molecular formula C14H15F2NO2 It is characterized by the presence of a piperidine ring substituted with a difluorobenzoyl group and a trifluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine, followed by the introduction of the trifluoroethanone group. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: A closely related compound with a similar structure but lacking the trifluoroethanone group.

    2,4-Difluorobenzoyl chloride: A precursor used in the synthesis of the target compound.

    Piperidine: A common structural motif in many organic compounds with diverse applications.

Uniqueness

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone is unique due to the presence of both difluorobenzoyl and trifluoroethanone groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F5NO2/c15-9-1-2-10(11(16)7-9)12(21)8-3-5-20(6-4-8)13(22)14(17,18)19/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHBFJXPZNAZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=C(C=C(C=C2)F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678102
Record name 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198287-09-0
Record name 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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